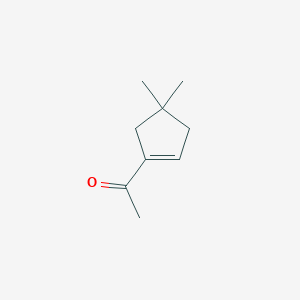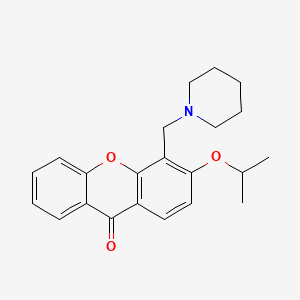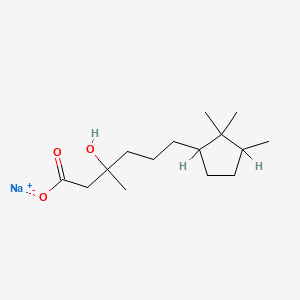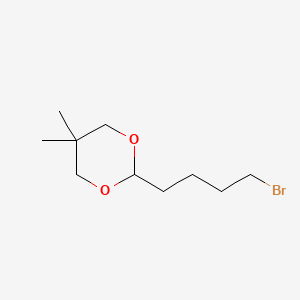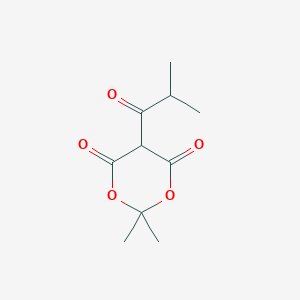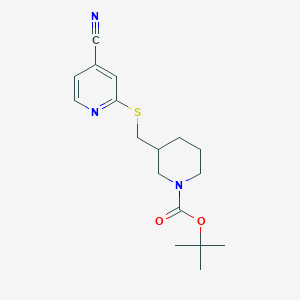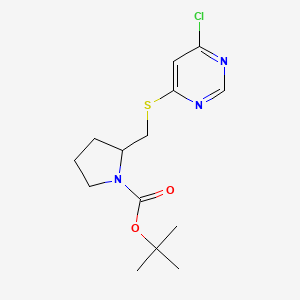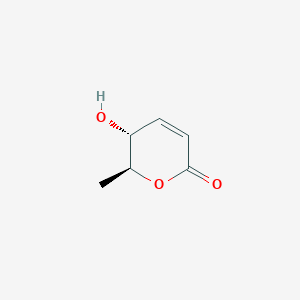
rel-(5R,6S)-5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one is a chiral organic compound with a unique structure that includes a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the use of starting materials such as 2-hydroxy-3-methylbutanal and ethyl acetoacetate. The reaction typically proceeds through a series of steps including aldol condensation, cyclization, and reduction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an alcohol derivative .
Applications De Recherche Scientifique
(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyran derivatives and chiral molecules with hydroxyl groups. Examples are:
- (5R,6S)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one
- (5R,6S)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one
Uniqueness
What sets (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one apart is its specific stereochemistry and the presence of both hydroxyl and methyl groups on the pyran ring. This unique structure contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
69308-39-0 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-5,7H,1H3/t4-,5+/m0/s1 |
Clé InChI |
TVDPVFPVOHCHQM-CRCLSJGQSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C=CC(=O)O1)O |
SMILES canonique |
CC1C(C=CC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


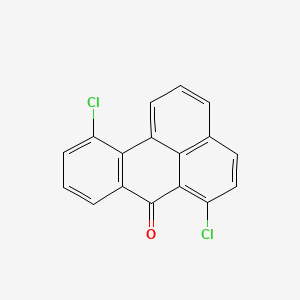
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
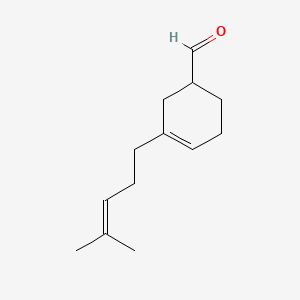
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)
